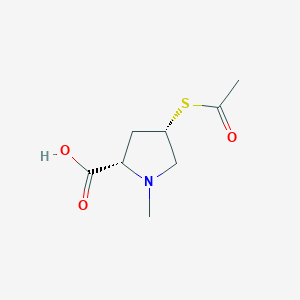

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-acetylsulfanyl-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKTIULHQSJER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1C[C@H](N(C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyrrolidine Precursors

A pivotal step in the synthesis involves catalytic hydrogenation of a pyrroline or dihydropyrrole intermediate to obtain the pyrrolidine ring with the desired cis stereochemistry at positions 2 and 4. According to a 2014 patent (EP3015456A1), catalytic hydrogenation of a chiral alkene precursor (compound E) using chiral catalysts (e.g., compounds represented by formula M1 or M2) yields the cis isomer (compound D) with retention of stereochemistry, which is unusual since typical catalytic hydrogenation often produces racemic mixtures at the 4-position. This method provides a stereoselective route to the pyrrolidine core essential for the target compound.

Hydrolysis and Functional Group Transformations

The carboxylic acid group is often introduced or revealed by hydrolysis of ester or protected intermediates. Hydrolysis is typically performed under mild alkaline conditions using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic solvent mixtures at ambient temperature overnight. This step converts esters or protected carboxyl groups into free acids without racemization.

Introduction of the Acetylthio Group

The acetylthio substituent at the 4-position is introduced via nucleophilic substitution or thiolation reactions on a suitable leaving group precursor (e.g., a hydroxyl or halide at the 4-position). Activation of the hydroxyl group by strong bases (metallic sodium, sodium hydride, or n-butyllithium) forms alkoxides, which can be alkylated or thiolated in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol to enhance reaction efficiency.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) are employed on the nitrogen and carboxyl groups to prevent side reactions during multi-step synthesis. Removal of protecting groups is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for several hours, followed by purification via column chromatography. This step is critical to obtain the free amine and acid functionalities in the final compound.

Alkylation of the Nitrogen

The methyl group at the 1-position (nitrogen) is introduced by alkylation of the pyrrolidine nitrogen, often after protection of other functional groups. Alkylation is performed under basic conditions with methylating agents, ensuring that the stereochemistry at the 2- and 4-positions is preserved. Direct alkylation without protection can lead to racemization, so careful control of reaction conditions is necessary.

Representative Synthetic Sequence (Based on Patent EP3015456A1)

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of dihydropyrrole intermediate | LHMDS or LDA at -78°C, addition of acetic/formic anhydride derivatives | Formation of protected pyrroline intermediates (75-90% yield) |

| 2 | Catalytic hydrogenation | Chiral catalyst (formula M1 or M2), H2 gas, mild conditions | Cis-pyrrolidine derivative with stereochemical retention |

| 3 | Hydrolysis | LiOH or NaOH in THF/water, room temperature, overnight | Conversion of esters to carboxylic acid (near quantitative) |

| 4 | Protection/deprotection | Boc protection; TFA in DCM for deprotection | Protected intermediates and free amine/carboxylic acid forms |

| 5 | Alkylation (N-methylation) | Methylating agent under basic conditions, phase transfer catalyst | Introduction of N-methyl group without racemization |

| 6 | Thiolation (acetylthio group introduction) | Activation of hydroxyl group with strong base, reaction with acetylthio reagent | Formation of 4-(acetylthio) substituent |

Detailed Research Findings and Notes

The use of chiral catalysts in hydrogenation is crucial to avoid racemization at the 4-position, which is a common problem in pyrrolidine synthesis.

Activation of the carboxyl group by alkyl chloroformates (e.g., ClCOOEt) to form mixed anhydrides facilitates mild reduction or substitution reactions with minimal impurity formation.

Alkylation reactions require phase transfer catalysts to improve yields and selectivity, especially when forming sulfur-containing substituents.

The final compound is typically isolated as a white solid with high purity, confirmed by ^1H NMR and chromatographic methods, with yields ranging from 75% to over 90% in key steps.

The molecular formula of the target compound is C8H13NO3S with a molecular weight of 203.26 g/mol, consistent with the incorporation of the acetylthio group and methyl substitution.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Chiral catalyst (formula M1/M2), H2 gas | Stereoselective reduction | Avoids racemization at C4 |

| Hydrolysis | LiOH, NaOH, or KOH in THF/water | Ester to acid conversion | Mild, overnight at 25°C |

| Protection | Boc anhydride, TFA in DCM | Protect amine/carboxyl groups | Enables selective reactions |

| Alkylation (N-methylation) | Methylating agent, strong base, PTC | Introduce N-methyl group | Requires careful control |

| Thiolation | Strong base (NaH, n-BuLi), acetylthio reagent | Introduce acetylthio group | Phase transfer catalyst used |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acetyl chloride, thiol compounds, bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be used in the synthesis of proline derivatives, which are crucial in the development of peptide-based drugs .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

3. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes, which could be beneficial in treating conditions like hypertension or diabetes by modulating metabolic pathways .

Cosmetic Applications

1. Skin Care Formulations

The compound is being explored for its role in cosmetic formulations due to its moisturizing and skin-conditioning properties. It can enhance the texture and stability of creams and lotions, making them more appealing to consumers .

2. Anti-Aging Products

Due to its antioxidant capabilities, this compound is also being considered for inclusion in anti-aging products. Its ability to combat free radicals can help maintain skin elasticity and reduce the appearance of fine lines .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Building block for proline derivatives |

| Antioxidant formulations | Reduces oxidative stress | |

| Enzyme inhibition | Modulates metabolic pathways | |

| Cosmetics | Skin care formulations | Enhances texture and stability |

| Anti-aging products | Maintains skin elasticity, reduces fine lines |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study published by the Brazilian Journal of Pharmaceutical Sciences, this compound was evaluated for its antioxidant properties in skin care formulations. The results indicated a significant reduction in oxidative markers when incorporated into topical applications .

Case Study 2: Cosmetic Stability

A formulation study demonstrated that incorporating this compound improved the stability and sensory attributes of creams. The Box-Behnken design was used to optimize the formulation, leading to enhanced consumer satisfaction due to better moisturizing effects and reduced greasiness .

Mechanism of Action

The mechanism of action of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Notes

Limitations in Evidence : Direct pharmacological or synthetic data for this compound are scarce. Comparisons rely on structurally related compounds from patents and product catalogs .

Stereochemical Sensitivity: The 4S configuration is critical for interactions in biological systems; even minor stereochemical changes (e.g., 4R) drastically alter function .

Commercial Availability : Some analogs, like (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid, are marketed with specified purity grades, while others (e.g., thioester derivatives) are listed as discontinued, suggesting synthesis challenges .

Biological Activity

Overview

(2S,4S)-4-(Acetylthio)-1-methylpyrrolidine-2-carboxylic acid, with the CAS number 176589-29-0 and molecular formula C8H13NO3S, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 203.26 g/mol

- Structure : The compound features a pyrrolidine ring with an acetylthio group and a carboxylic acid functionality, which are crucial for its biological activity.

The precise mechanism of action for this compound has not been extensively documented in the literature. However, similar compounds in its class have shown interactions with various biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in cancer pathways, such as MDM2 (Murine Double Minute 2), which is crucial for regulating the p53 tumor suppressor protein .

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance:

- In vitro Studies : Certain pyrrolidine derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor effects .

- Case Study : A related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of MDM2 | |

| Antimicrobial Activity | Similar compounds show effectiveness |

Case Studies

- MDM2 Inhibition : Research on spirooxindoles has highlighted the importance of structural modifications leading to potent MDM2 inhibitors. The incorporation of acetylthio groups may enhance binding affinity and selectivity towards MDM2 .

- Xenograft Models : Studies involving related pyrrolidine derivatives showed significant tumor growth inhibition in animal models, suggesting that this compound could exhibit similar effects if further investigated.

Q & A

Basic Research Questions

Q. How can a stereoselective synthesis route for (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid be designed?

- Methodological Answer : A modular approach involves using Boc (tert-butoxycarbonyl) protection for the pyrrolidine nitrogen to control stereochemistry during functionalization. For example, introduce the acetylthio group at the 4S position via nucleophilic substitution or thiol-ene coupling, followed by deprotection under acidic conditions (e.g., TFA in dichloromethane). Key steps include chiral auxiliary use (e.g., Fmoc in ) and stereochemical validation via NMR or X-ray crystallography .

Q. What spectroscopic techniques are critical for confirming the absolute configuration of this compound?

- Methodological Answer : X-ray crystallography is definitive for assigning stereochemistry (as demonstrated in for a related thiazolidine-carboxylic acid). Alternatively, compare experimental circular dichroism (CD) spectra with computational models or use chiral HPLC with reference standards (e.g., employs HPLC ≥98% purity checks). Nuclear Overhauser Effect (NOE) NMR correlations can also resolve spatial relationships between substituents .

Q. How can impurities in the final product be identified and resolved during HPLC analysis?

- Methodological Answer : Use gradient elution with a C18 column and UV detection (e.g., 254 nm). For unresolved peaks, employ LC-MS to identify molecular weights of impurities. Adjust mobile phase pH or switch to a chiral stationary phase if diastereomers are suspected ( reports using silica gel chromatography with hexane/ethyl acetate gradients). Recrystallization in ethanol/water mixtures may further purify crystalline intermediates .

Advanced Research Questions

Q. What strategies mitigate sulfur oxidation or thiol-disulfide exchange in the acetylthio group during synthesis?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) and use antioxidants like TCEP (tris(2-carboxyethyl)phosphine). Avoid prolonged exposure to light or transition metals. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) can identify degradation pathways, as noted in safety protocols ( recommend avoiding heat/sparks) .

Q. How does the conformational flexibility of the pyrrolidine ring influence reactivity in downstream applications?

- Methodological Answer : Perform molecular dynamics simulations to analyze ring puckering (e.g., C4-exo vs. C3-endo conformations). Experimentally, compare reaction rates of rigid analogs (e.g., ’s pseudo-proline derivatives) with the target compound. NMR relaxation studies (T1, T2) can quantify rotational freedom of the acetylthio group .

Q. Why do synthetic yields vary significantly across literature reports for similar pyrrolidine derivatives?

- Methodological Answer : Yield discrepancies may arise from subtle differences in protecting group strategies (e.g., Boc vs. Fmoc in ) or coupling reagents (EDCI/HOBT in vs. carbodiimides). Kinetic studies under controlled conditions (e.g., varying equivalents of reagents or reaction time) can isolate rate-limiting steps. Impurity profiles ( ) may also indicate side reactions (e.g., epimerization) .

Q. How can enantiomeric excess (ee) be optimized for intermediates in the synthesis pathway?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s thioureas) for asymmetric induction during key steps like thiol additions. Use dynamic kinetic resolution (DKR) with enzymes (e.g., lipases) to enhance ee. Monitor progress via chiral HPLC ( ) or Mosher ester analysis .

Q. What analytical approaches resolve contradictions between crystallographic data and computational conformational predictions?

- Methodological Answer : Re-examine crystal packing forces ( ) that may distort the "true" solution-state conformation. Validate with solution-phase techniques like NOESY NMR or variable-temperature studies. Compare DFT-optimized structures with X-ray data to identify discrepancies in torsional angles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.